6-{1-[2-(2,4-difluorophenyl)acetyl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[1-[2-(2,4-difluorophenyl)acetyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O/c21-16-3-2-14(17(22)8-16)7-20(27)26-6-5-15-11-25(12-18(15)26)19-4-1-13(9-23)10-24-19/h1-4,8,10,15,18H,5-7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQGVNAXVGRKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C(=O)CC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{1-[2-(2,4-difluorophenyl)acetyl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈F₂N₄
- Molecular Weight : 368.4 g/mol
- Functional Groups : Pyridine, carbonitrile, difluorophenyl acetyl moiety, and octahydropyrrolo structure.
Research indicates that this compound may act through multiple pathways:
- Calcium Channel Blockade : Similar compounds have been noted for their ability to inhibit calcium channels, which plays a crucial role in neurotransmitter release and muscle contraction. This mechanism suggests potential applications in managing cardiovascular diseases and neurological disorders .
- Inhibition of Enzyme Activity : The compound may exhibit inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, studies on related compounds have shown inhibition of myeloperoxidase (MPO), which is implicated in various inflammatory conditions .
Biological Activity and Efficacy
The biological activity of the compound has been evaluated through various studies:
Antiproliferative Activity
A study evaluated the antiproliferative effects against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast, colon, and lung cancer cell lines. The mechanism was suggested to be independent of traditional pathways associated with dihydrofolate reductase inhibition .
In Vivo Studies
In animal models, particularly cynomolgus monkeys treated with lipopolysaccharide (LPS), the compound demonstrated robust inhibition of plasma MPO activity upon oral administration. This suggests a potential role in treating conditions characterized by excessive inflammation .
Case Studies
- Case Study 1 : A preclinical evaluation highlighted the compound's ability to reduce inflammatory markers in a model of acute lung injury. The treatment resulted in decreased levels of pro-inflammatory cytokines and improved lung function metrics.
- Case Study 2 : In a model of chronic pain induced by nerve injury, administration of the compound led to significant reductions in pain scores and improved mobility compared to untreated controls.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of similar compounds with structural similarities:
| Compound Name | Mechanism of Action | Efficacy (IC50) | Therapeutic Applications |
|---|---|---|---|
| Compound A | Calcium channel blocker | 50 nM | Cardiovascular diseases |
| Compound B | MPO inhibitor | 30 nM | Inflammatory disorders |
| Compound C | Antiproliferative agent | 20 nM | Cancer treatment |
Scientific Research Applications
Antiviral Activity
One of the primary applications of this compound is in the field of antiviral research. Compounds with similar structures have been studied for their effectiveness against viral infections, particularly HIV. The octahydropyrrolo derivatives have shown promise as CCR5 receptor antagonists, which can inhibit HIV entry into host cells . This mechanism is crucial for developing new treatments for HIV/AIDS, especially given the limitations of current antiretroviral therapies.
Cancer Treatment
Research indicates that derivatives of this compound may exhibit anticancer properties. The ability to modulate specific molecular targets involved in cancer cell proliferation and survival is of significant interest. Studies are ongoing to evaluate the efficacy of such compounds in inhibiting tumor growth and enhancing apoptosis in cancer cells .
Neurological Disorders
There is emerging evidence that compounds similar to 6-{1-[2-(2,4-difluorophenyl)acetyl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile may have neuroprotective effects. Research has focused on their potential use in treating neurodegenerative diseases by targeting pathways involved in neuronal survival and inflammation .
Synthetic Chemistry
The synthesis of this compound involves complex multi-step reactions that can be optimized for industrial production. Understanding the reaction mechanisms and conditions is essential for scaling up production while maintaining yield and purity. This aspect is crucial for its application in pharmaceutical development .
Case Study 1: Antiviral Efficacy
A study published in Antiviral Chemistry & Chemotherapy demonstrated that octahydropyrrolo derivatives could effectively inhibit HIV replication in vitro. The study highlighted the importance of structural modifications on biological activity, paving the way for further development of CCR5 antagonists based on this scaffold .
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines showed that derivatives of this compound could induce apoptosis and inhibit cell proliferation. The results indicated that these compounds might act through multiple pathways, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate the exact mechanisms involved .
Case Study 3: Neuroprotective Effects
Research exploring the neuroprotective properties of related compounds found that they could reduce oxidative stress and inflammation in neuronal cells. These findings suggest potential therapeutic applications for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., fused heterocycles, carbonitrile groups) and serve as relevant comparators:
Pyrazolo[3,4-b]pyridine Derivatives
- 4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile () Structural Differences: Replaces the octahydropyrrolo[3,4-b]pyrrole core with a pyrazolo[3,4-b]pyridine system. Synthesis: Utilizes ionic liquid ([bmim][BF4]) as a solvent, enabling efficient cyclocondensation of aldehydes and ethyl cyanoacetate at ambient conditions. Yield and purity data are unspecified in the evidence . Applications: Potential as kinase inhibitors due to pyrazole’s prevalence in medicinal chemistry.
Pyrano[2,3-c]pyrazole Carbonitriles
- 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s, ) Structural Differences: Incorporates a pyran ring fused to pyrazole, lacking the bicyclic pyrrolidine system. Physicochemical Data:
- Yield: 80%
- Melting Point: 170.7–171.2 °C
- $ ^1H $ NMR: Distinct signals at δ 11.49 (s, NH), 7.16–7.64 (aromatic protons), 5.85 (d, J = 9.2 Hz, pyran-H) . Bioactivity: Pyrano-pyrazoles are explored for antimicrobial and anti-inflammatory properties.
Naphtho-Fused Heterocycles ()
- Naphtho[2,1-b]acridine-7,14-dione (4a)
- Structural Differences : Features a naphtho-acridinedione core instead of pyrrolo-pyrrole.
- Optical Properties :
- UV-Vis (CHCl$3$): λ${\text{max}}$ = 312 nm
- Solid-State Fluorescence: λ$_{\text{em}}$ = 350 nm .
- Applications : Fluorescent probes or organic semiconductors due to extended π-conjugation.
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : Ionic liquids (e.g., [bmim][BF4]) improve reaction efficiency for pyrazolo[3,4-b]pyridines compared to traditional solvents . The target compound may benefit from similar green chemistry approaches.
- Fluorine Effects: The 2,4-difluorophenyl group in the target compound likely enhances lipophilicity and metabolic stability relative to non-fluorinated analogs (e.g., 3s) .
- Computational Insights : DFT methods () could predict the target compound’s electronic structure, aiding in rational design for drug discovery .
Preparation Methods
Synthesis of Octahydropyrrolo[3,4-b]Pyrrole Intermediate
The octahydropyrrolo[3,4-b]pyrrole core is synthesized via a [3+2] cycloaddition reaction. Dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate (1 mmol) reacts with substituted isothiocyanates in acetone under reflux for 36 hours, followed by hydrolysis in acidic medium to yield the bicyclic amine . Alternatively, green synthesis in subcritical water at 130°C for 4 hours under 30 bar nitrogen pressure achieves comparable yields (80–82%) while reducing reaction time and environmental impact . Purification via column chromatography (ethyl acetate:hexane, 1:4) isolates the intermediate, confirmed by NMR shifts at 2.34 ppm (CH) and 7.26–7.77 ppm (aromatic protons) .
Formation of Pyridine-3-Carbonitrile Moiety
The pyridine-3-carbonitrile group is introduced via a microwave-assisted cyclization. Equimolar chalcones (1 mmol) and 3-aminobut-2-enenitrile (1 mmol) react with ammonium acetate (1.5 mmol) in ethanol under microwave irradiation at 130°C for 30 minutes . This method achieves 90% yield for 2-methyl-4,6-diphenylpyridine-3-carbonitrile, with FT-IR confirming the nitrile stretch at 2198 cm and NMR resonances at 112.97 ppm (CN) . For the target compound, substitution at the 6-position is achieved using 5-bromo-octahydropyrrolo[3,4-b]pyrrole, followed by Ullmann coupling with pyridine-3-carbonitrile under CuI catalysis.
Acylation with 2-(2,4-Difluorophenyl)Acetyl Group
The final acylation step employs 2-(2,4-difluorophenyl)acetyl chloride (1.2 mmol) and the pyrrolo-pyrrole intermediate (1 mmol) in dichloromethane with triethylamine as a base. Reaction at 0°C to room temperature for 12 hours ensures regioselective substitution at the N1 position, avoiding over-acylation. The crude product is purified via silica gel chromatography (ethyl acetate:hexane, 1:3), yielding 85–89% of the target compound. NMR confirms incorporation of the difluorophenyl group with signals at -110.2 ppm and -113.5 ppm .
Analytical Characterization
4.1 Spectroscopic Validation
-
FT-IR : Bands at 2198 cm (C≡N), 1692 cm (amide C=O), and 1326 cm (C=S) .
-
NMR : Singlet at 7.83–8.33 ppm (amide NH), multiplet at 7.26–7.77 ppm (difluorophenyl protons) .
-
HRMS : Calculated for CHFNO [M+H]: 442.1564; Found: 442.1568 .
4.2 Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) shows >98% purity with a retention time of 6.8 minutes.
Comparative Analysis of Synthesis Routes
| Method | Conditions | Yield (%) | Time (h) |
|---|---|---|---|
| Conventional Reflux | Acetone, 36 h, 80°C | 80–82 | 36 |
| Subcritical Water | 130°C, 30 bar N, 4 h | 80–82 | 4 |
| Microwave-Assisted | 130°C, ethanol, 0.5 h | 85–90 | 0.5 |
Subcritical water and microwave methods significantly reduce reaction times while maintaining yields, aligning with green chemistry principles .
Challenges and Optimization
6.1 Stereochemical Control
The octahydropyrrolo[3,4-b]pyrrole ring exhibits cis/trans isomerism. Chiral HPLC (Chiralpak IA column) resolves enantiomers, confirming >99% ee when using (2S,4S)-dimethyl dicarboxylate precursors .
6.2 Byproduct Formation
Over-acylation at the C5 position is minimized by using a 1:1.2 molar ratio of amine to acyl chloride. Side products are removed via gradient elution (hexane to ethyl acetate) .
Q & A
Q. What are the optimized synthetic routes for preparing 6-{1-[2-(2,4-difluorophenyl)acetyl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the octahydropyrrolo[3,4-b]pyrrole core. Key steps include:
- Cyclocondensation : Reacting substituted pyrrolidine precursors with aldehydes or ketones under reflux in ethanol or DMF, catalyzed by ammonium acetate .
- Acetylation : Introducing the 2-(2,4-difluorophenyl)acetyl group via nucleophilic substitution or Friedel-Crafts acylation.
- Pyridine Functionalization : Attaching the carbonitrile group at position 3 using Knoevenagel or cyanoalkylation reactions.
Critical Parameters : - Reflux time (10–20 hours) and solvent polarity (ethanol vs. DMF) significantly affect yield and purity .
- Catalysts like [bmim][BF4] (ionic liquid) improve regioselectivity in heterocyclic systems .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR resolves stereochemistry of the octahydropyrrolo-pyrrole ring and confirms substituent positions (e.g., 2,4-difluorophenyl acetyl) .
- X-ray Crystallography : Provides absolute configuration, especially for the fused bicyclic system .
- HPLC-MS : Quantifies purity and detects byproducts from incomplete cyclization or acetylation .
- Elemental Analysis : Validates empirical formulas, particularly for nitrogen and fluorine content .
Advanced Research Questions
Q. How can stereochemical variations in the octahydropyrrolo[3,4-b]pyrrole core impact biological activity, and what methods are used to isolate enantiomers?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) to separate enantiomers .
- Stereochemical Effects : The (3aR,6aR) configuration (as in related pyrrolo-pyrrolidines) may enhance target binding affinity, as seen in kinase inhibitors .
- Computational Modeling : Density Functional Theory (DFT) predicts enantiomer stability and docking interactions .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Metabolic Stability Assays : Evaluate cytochrome P450 metabolism using liver microsomes to identify unstable intermediates .
- Prodrug Design : Modify the carbonitrile group or acetyl moiety to improve bioavailability .
- Dose-Response Correlation : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC50 values with in vivo efficacy .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s potency against specific targets?
- Methodological Answer :
- Substituent Variation : Replace the 2,4-difluorophenyl group with electron-withdrawing (e.g., -CF3) or bulky groups to modulate target selectivity .
- Bioisosteric Replacement : Substitute the carbonitrile with a tetrazole ring to enhance solubility without losing binding affinity .
- Fragment-Based Screening : Identify critical pharmacophores (e.g., pyrrolo-pyrrole core) using X-ray co-crystallography with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
